2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone
Description
2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2/c1-15(2)25-19-5-3-16(4-6-19)13-20(22)21-10-7-17(8-11-21)23-18-9-12-24-14-18/h3-6,9,12,14-15,17H,7-8,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMVPOQLLXIZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isopropylthio Phenyl Intermediate:
Synthesis of the Thiophen-3-yloxy Piperidine Intermediate: This involves the reaction of thiophene with piperidine under basic conditions to form the thiophen-3-yloxy piperidine intermediate.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling reagent, such as a carbodiimide, under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the isopropylthio and thiophen-3-yloxy groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfur-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the sulfur-containing groups could modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: Similar structure but with a methylthio group instead of an isopropylthio group.
2-(4-(Isopropylthio)phenyl)-1-(4-(furan-3-yloxy)piperidin-1-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of both isopropylthio and thiophen-3-yloxy groups in 2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a complex organic molecule characterized by its unique combination of aromatic and heterocyclic structures. Its potential applications in medicinal chemistry, particularly for neurological disorders, have garnered interest in recent research efforts. This article delves into the biological activity of this compound, exploring its mechanisms, comparative studies, and potential therapeutic uses.
Chemical Formula and Structure
- IUPAC Name : 2-(4-propan-2-ylsulfanylphenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone
- Molecular Formula : C20H25NO2S2
- Molecular Weight : 385.54 g/mol
- CAS Number : 2034302-43-5
Structural Features
The compound features:
- An isopropylthio group which may influence its reactivity and interaction with biological targets.
- A thiophen-3-yloxy moiety that enhances its potential for binding with various receptors.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The piperidine ring may interact with neurotransmitter receptors, potentially modulating neurochemical pathways.
- The sulfur-containing groups could enhance the compound's binding affinity and selectivity towards specific molecular targets, such as enzymes or receptors involved in neurological processes.
Pharmacological Potential
Research suggests that this compound may exhibit significant biological activity relevant to:
- Neurological Disorders : Its structural components indicate potential efficacy in targeting neurotransmitter systems, making it a candidate for further investigation in conditions like anxiety, depression, or neurodegenerative diseases.
Comparative Studies
A comparison with similar compounds reveals unique properties:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 2-(4-(Methylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone | Methylthio instead of Isopropylthio | Less potent in receptor binding studies |
| 2-(4-(Isopropylthio)phenyl)-1-(4-(furan-3-yloxy)piperidin-1-yl)ethanone | Furan ring instead of Thiophene | Altered pharmacokinetics |
These comparisons highlight the significance of the isopropylthio and thiophen groups in enhancing biological activity.
In Vitro Studies
Recent studies have demonstrated that compounds structurally similar to this compound exhibit varying degrees of receptor affinity. For instance, a study evaluating the binding affinity to serotonin receptors indicated that modifications in the sulfur-containing groups significantly impacted efficacy .
In Vivo Studies
Animal models have shown promising results when testing similar compounds for their effects on mood and anxiety-related behaviors. These studies suggest that such compounds can modulate neurochemical pathways effectively, leading to potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
